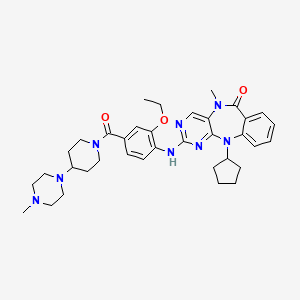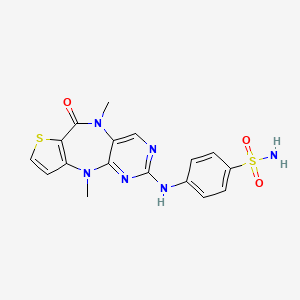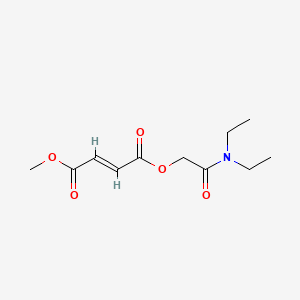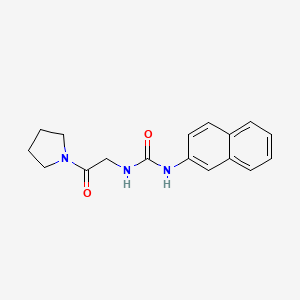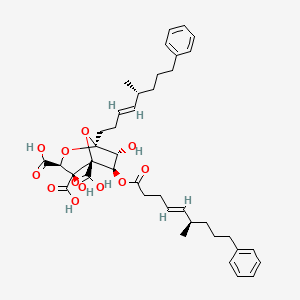
zaragozic acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zaragozic acid E is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibition of squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . Zaragozic acids have a unique 4,8-dioxabicyclo[3.2.1]octane core structure, which contributes to their biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zaragozic acid E involves complex organic reactions due to its intricate structure. One approach to synthesizing zaragozic acids includes the use of photochemical C(sp3)-H acylation . This method involves the derivatization of persilylated D-gluconolactone into a diketone moiety, followed by Norrish-Yang cyclization under violet LED irradiation . The resultant α-hydroxycyclobutanone is then transformed regio- and stereoselectively into a densely functionalized product through oxidative opening .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the synthetic routes for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Zaragozic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution . The core structure’s functional groups, such as hydroxyl and carboxyl groups, make it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations occur without degrading the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Zaragozic acid E has several scientific research applications due to its potent inhibition of squalene synthase . In chemistry, it serves as a model compound for studying complex organic synthesis and reaction mechanisms . In biology and medicine, this compound is used to investigate cholesterol biosynthesis pathways and develop potential cholesterol-lowering drugs . Additionally, its antifungal properties make it a candidate for studying fungal biology and developing antifungal agents .
Mecanismo De Acción
Zaragozic acid E exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis . This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol . This inhibition leads to lower plasma cholesterol levels and has potential therapeutic applications in treating hypercholesterolemia .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to zaragozic acid E include other members of the zaragozic acid family, such as zaragozic acid A, B, C, and D . These compounds share the same core structure but differ in their side chains and specific functional groups .
Uniqueness: What sets this compound apart from its analogs is its specific side chain modifications, which may contribute to its unique biological activity and potency . The differences in side chains can affect the compound’s binding affinity to squalene synthase and its overall efficacy as an inhibitor .
Propiedades
Número CAS |
151990-70-4 |
|---|---|
Fórmula molecular |
C40H50O12 |
Peso molecular |
722.82 |
Nombre IUPAC |
(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-1-[(E,5R)-5-methyl-8-phenyloct-3-enyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C40H50O12/c1-27(17-13-23-29-19-5-3-6-20-29)15-9-10-25-31(41)50-33-32(42)38(26-12-11-16-28(2)18-14-24-30-21-7-4-8-22-30)51-34(35(43)44)39(49,36(45)46)40(33,52-38)37(47)48/h3-9,11,15-16,19-22,27-28,32-34,42,49H,10,12-14,17-18,23-26H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)/b15-9+,16-11+/t27-,28-,32+,33+,34+,38-,39+,40-/m0/s1 |
Clave InChI |
HPNWHOBVFZEFCZ-IMGBLTPTSA-N |
SMILES |
CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC=CC(C)CCCC4=CC=CC=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Zaragozic acid E; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



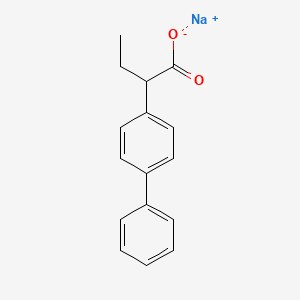
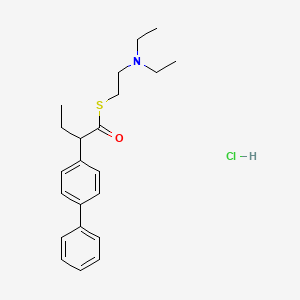
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

